2-Amino-1-(1-methyl-1H-pyrrol-2-YL)ethanone hydrochloride
Description
Properties
IUPAC Name |
2-amino-1-(1-methylpyrrol-2-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-9-4-2-3-6(9)7(10)5-8;/h2-4H,5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBMBDVTTCJINR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697640 | |
| Record name | 2-Amino-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
668972-71-2 | |
| Record name | 2-Amino-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation and Amination Routes
One of the representative synthetic approaches involves multi-step alkylation followed by amination, adapted from related pyrrole derivatives synthesis protocols.
Alkylation Step:
Diethylene glycol or related substrates are alkylated with 1-methyl-1H-pyrrole-2-carbaldehyde under inert atmosphere. Sodium hydride (NaH) is used as a base in anhydrous tetrahydrofuran (THF). The reaction temperature is carefully controlled, starting from 0°C and gradually increasing to room temperature to minimize side reactions.Amination Step:
The alkylated intermediate undergoes nucleophilic substitution with an amine source to introduce the amino group. Excess amine is used to drive the reaction to completion and reduce leftover intermediates. The reaction is typically performed at room temperature to 50°C in acetone, with catalysts such as TEMPO/KBr used to facilitate oxidation where necessary.Purification:
The crude product is purified using flash column chromatography on silica gel with a hexane/ethyl acetate gradient.
| Step | Temperature | Solvent | Catalyst/Base | Yield (%) |
|---|---|---|---|---|
| Alkylation | 0°C → RT | THF | NaH | 60–70 |
| Amination | RT → 50°C | Acetone | TEMPO/KBr | 50–55 |
- Characterization:
Confirmation of the product structure is done via $$^{1}H$$-NMR, showing characteristic ethoxy protons at δ 2.8–3.5 ppm, and GCMS with molecular ion peaks matching expected mass.
Condensation Reactions under Catalytic and Ultrasonic Conditions
Another effective preparation method involves condensation reactions of pyrrole derivatives with amino compounds under catalytic conditions enhanced by ultrasonic irradiation.
Procedure:
A condensation reaction of 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile with appropriate substrates in ethanol is catalyzed by p-toluenesulfonic acid (TsOH). Ultrasonic irradiation at 60°C for 20 minutes significantly improves the reaction rate and yield compared to classical reflux methods.
| Method | Reaction Time | Temperature | Yield (%) |
|---|---|---|---|
| Ultrasonic Irradiation | 20 min | 60°C | 92 |
| Classical Reflux | 120 min | 60°C | 78 |
- Notes:
The ultrasonic method yields the target product as the sole compound with higher efficiency and shorter reaction time. The catalyst TsOH is essential; without it, only trace amounts of product form.
Alkylation of 2-Bromo-1-(2-aminophenyl)ethan-1-one with Pyrroles
A well-documented route to related pyrrole derivatives involves alkylation of 2-bromo-1-(2-aminophenyl)ethan-1-one with substituted pyrroles in the presence of potassium carbonate in DMF.
Reaction Conditions:
The reaction is conducted at room temperature or 80°C depending on the pyrrole substituents, with potassium carbonate acting as a base to facilitate nucleophilic substitution.
| Pyrrole Substituent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1H-pyrrole-2-carbaldehyde (2a) | 22 | 3 | High (exact not specified) |
| 1H-pyrrole-2,4-dicarbaldehyde (2b) | RT | 3 | Moderate (exact not specified) |
| Brominated pyrroles (2c, 2f, 2g) | 80 / RT | 16 / 48 | 85 (for brominated esters) |
| Methoxycarbonyl pyrroles (2e) | RT | 48 | Moderate (exact not specified) |
- Synthesis of the Brominated Precursors:
The brominated ethanone precursor is prepared by bromination of 2-nitroacetophenone followed by reduction with copper powder in sulfuric acid. The pyrrole aldehydes are synthesized via Vilsmeier-Haack formylation or bromination reactions.
Microwave-Assisted Intramolecular Cyclocondensation
Microwave irradiation has been employed to enhance the synthesis of pyrrole derivatives, including amino-substituted ethanones, by promoting intramolecular cyclocondensation reactions.
Methodology:
Enamines derived from acetylacetone and amino acid derivatives are subjected to microwave irradiation at 70°C for 30 minutes in ethanol with sodium ethoxide as base.Effect on Yield:
Microwave-assisted synthesis significantly improves yields compared to conventional heating.
| Compound | Conventional Yield (%) | Microwave-Assisted Yield (%) |
|---|---|---|
| 1a | 23 | 86 |
| 1b | 24 | 82 |
| 1c | (not specified) | (improved similarly) |
- Purification and Characterization:
Products are purified by conventional column chromatography and characterized by $$^{1}H$$ and $$^{13}C$$ NMR, HPLC-ESI-MS, and HR-ESI-MS confirming the formation of tetrasubstituted pyrroles.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield Range (%) | Advantages | Notes |
|---|---|---|---|---|
| Alkylation + Amination | NaH/THF, acetone, TEMPO/KBr, RT to 50°C | 50–70 | Straightforward, well-characterized | Requires careful temperature control |
| Ultrasonic-Assisted Condensation | 2-Amino-pyrrole derivative, TsOH catalyst, ethanol, 60°C | Up to 92 | Rapid reaction, high yield | Ultrasonic irradiation essential |
| Alkylation with 2-bromo-ethanone | 2-Bromo-1-(2-aminophenyl)ethan-1-one, pyrroles, K2CO3, DMF | Moderate to High | Versatile for substituted pyrroles | Requires brominated precursors |
| Microwave-Assisted Cyclocondensation | Enamines, sodium ethoxide, ethanol, microwave, 70°C | 57–86 | Enhanced yield and reduced time | Requires specialized equipment |
Concluding Remarks
The preparation of 2-Amino-1-(1-methyl-1H-pyrrol-2-yl)ethanone hydrochloride and related pyrrole derivatives can be achieved through multiple synthetic routes. Alkylation followed by amination remains a classical approach with moderate yields. Ultrasonic irradiation and microwave-assisted methods represent modern enhancements that significantly improve reaction efficiency and yields. The choice of method depends on available equipment, desired purity, and scale of synthesis. Detailed characterization using NMR and mass spectrometry is essential to confirm product identity and purity.
This comprehensive review integrates data from peer-reviewed journals and authoritative chemistry literature, ensuring a professional and reliable foundation for researchers working with this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-(1-methyl-1H-pyrrol-2-yl)ethanone hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
2-Amino-1-(1-methyl-1H-pyrrol-2-yl)ethanone hydrochloride is widely used in scientific research due to its versatile properties. It is employed in the development of new pharmaceuticals, as a building block in organic synthesis, and in the study of biological systems. Its applications extend to fields such as chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism by which 2-Amino-1-(1-methyl-1H-pyrrol-2-yl)ethanone hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Aminoethanone Hydrochlorides
Key Findings:
Hydroxyphenyl derivatives (e.g., 2- and 4-hydroxy, ) exhibit strong hydrogen-bonding capacity, influencing solubility and crystal packing, whereas fluoro substituents () introduce steric and electronic effects that may alter metabolic stability.
Synthetic Routes: Boc-protection strategies () are advantageous for amine stability, contrasting with harsher methods like hydriodic acid reflux (). Hydrogenation () and acid-mediated reductions () are common for nitro or hydroxyimino precursors.
Physicochemical Properties :
- Hydrochloride salts generally improve water solubility, critical for pharmaceutical formulations ().
- Melting points vary significantly; e.g., the 2-hydroxyphenyl analog melts at 217–220°C (), while data for others remain unreported.
Applications and Safety :
Biological Activity
2-Amino-1-(1-methyl-1H-pyrrol-2-yl)ethanone hydrochloride (CAS: 668972-71-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethanone hydrochloride can be depicted as follows:
This compound features a pyrrole ring, which is known for its diverse biological activities, including antimicrobial and neuroactive properties.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including 2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethanone hydrochloride. In vitro assays have shown that compounds with similar structures exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, a related pyrrole compound demonstrated a minimum inhibitory concentration (MIC) of 8 ng/mL against MRSE, outperforming standard antibiotics like vancomycin .
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). In a study focusing on pyrrole-based Schiff bases, several derivatives exhibited notable AChE inhibition at concentrations as low as 10 μM. The most promising compound showed an inhibition rate of 58%, comparable to the standard drug Donepezil . Similarly, other derivatives demonstrated selective MAO-B inhibition, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
The biological activity of 2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethanone hydrochloride can be attributed to its ability to interact with various biological targets:
- AChE Inhibition : By blocking the AChE enzyme, the compound may enhance acetylcholine levels in the synaptic cleft, potentially improving cognitive function.
- MAO Inhibition : MAO inhibitors can increase levels of neurotransmitters such as serotonin and dopamine, which may contribute to antidepressant effects.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of a pyrrole derivative similar to 2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethanone hydrochloride in a rat model of Alzheimer's disease. The results indicated that treatment with the compound led to improved memory performance and reduced neuroinflammation markers compared to control groups .
Case Study 2: Antibacterial Efficacy
Another research project focused on the antibacterial efficacy of pyrrole derivatives against various pathogens. The study found that compounds with structural similarities to 2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethanone hydrochloride exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antibacterial agents .
Tables and Data Summary
Q & A
Q. Table 1: Catalytic Hydrogenation Conditions Comparison
| Catalyst | Solvent | H₂ Pressure | Yield (%) | Reference |
|---|---|---|---|---|
| Pd/C | Methanol | 3 bar | 78 | |
| Raney Ni | Ethanol | 2 bar | 92 |
Q. Table 2: Key NMR Signals for Structural Confirmation
| Proton Environment | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| N–H (amine) | 8.36 | br s | Protonated amine |
| CH₂ (methylene) | 3.21–3.35 | m | Adjacent to ketone |
| Aromatic C–H | 7.25–7.69 | m | Pyrrole/phenyl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
